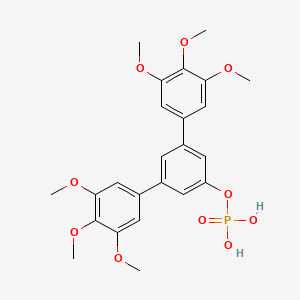
UCB-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCB-A is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein
Wissenschaftliche Forschungsanwendungen
Hematopoietic Stem Cell Applications
Umbilical cord blood (UCB), a source of hematopoietic stem cells (HSCs), has seen increasing scientific interest due to its role in hematopoietic stem cell transplantation (HSCT). First successfully used in HSCT in 1988, UCB is derived from the umbilical cord, a once-regarded medical waste that now provides lifesaving treatments. UCB stem cells are used in unrelated (donor and host) HSCT, with cord blood banks established for future use and research purposes (Haley, 1997).
Clinical Applications of UC-MSC and UCB-HSC
Umbilical cord mesenchymal stem cells (UC-MSC) and umbilical cord blood hematopoietic stem cells (UCB-HSC) are part of the broader field of human embryonic stem cell research. Their abilities for self-renewal and differentiation make them significant in clinical applications, particularly in regenerative medicine and various therapies (Feng et al., 2014).
UCB in Canada: Socio-Ethical and Legal Issues
In Canada, public and private UCB banks have emerged, reflecting global interest in UCB's therapeutic potential for treating diseases and potential in regenerative medicine. Public banks focus on creating UCB unit inventories for unrelated allogeneic transplants, while private banks store UCB for autologous or familial use. This dual model raises socio-ethical and regulatory considerations in Canadian healthcare policy (Plant & Knoppers, 2005).
DNA Methylation Research in UCB
UCB is used in epigenetic studies to understand prenatal exposures' effects on DNA methylation (DNAm). Reference-based approaches using UCB-specific DNAm profiles are essential for accurate cellular composition estimates in these studies. Systematic evaluation of these reference datasets is crucial for reducing confounding due to cellular heterogeneity in epigenetic research (Gervin et al., 2019).
Biomedical Research Applications
UCB has also found applications in other areas of biomedical research. For example, methods such as quan/qual approaches in research DMPK (Drug Metabolism and Pharmacokinetics) have been explored, employing high-resolution mass spectrometry for simultaneous quantitative and qualitative analysis, enhancing research efficiency and potential (King et al., 2014).
Eigenschaften
Produktname |
UCB-A |
|---|---|
Molekularformel |
C15H15F2N3O |
Molekulargewicht |
291.3018 |
IUPAC-Name |
4-(3,5-Difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H15F2N3O/c1-19-9-18-6-14(19)8-20-7-11(4-15(20)21)10-2-12(16)5-13(17)3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 |
InChI-Schlüssel |
NCROJFOVIDPGAN-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CN=CN2C)CC(C3=CC(F)=CC(F)=C3)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCB-A; UCB A; UCBA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)